(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one
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Overview
Description
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone ring fused with a hydrazono group and a methylfuran moiety, which contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one typically involves the condensation of 5-methylfurfural with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the desired thiazolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the hydrazono group to an amine, altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate for the synthesis of other biologically active molecules.
Biology: It has shown promise as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research indicates potential anticancer properties, making it a candidate for further investigation in cancer therapy.
Industry: The compound’s unique chemical structure allows for its use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit key enzymes involved in microbial metabolism, leading to the disruption of essential cellular processes.
Inducing Apoptosis: In cancer cells, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways and promoting the release of pro-apoptotic factors.
Modulating Immune Response: The compound may also modulate the immune response, enhancing the body’s ability to fight infections and tumors.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties and share a similar thiazolidinone core structure.
Hydrazones: Compounds like isoniazid and hydralazine contain hydrazono groups and are used as antimicrobial and antihypertensive agents, respectively.
Uniqueness
(E)-2-((E)-(3-(5-methylfuran-2-yl)propylidene)hydrazono)thiazolidin-4-one is unique due to the presence of the methylfuran moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other thiazolidinones and hydrazones, potentially leading to novel applications and therapeutic benefits.
Properties
IUPAC Name |
(2E)-2-[(E)-3-(5-methylfuran-2-yl)propylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-5-9(16-8)3-2-6-12-14-11-13-10(15)7-17-11/h4-6H,2-3,7H2,1H3,(H,13,14,15)/b12-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFXWOTABHSKM-WUXMJOGZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC=NN=C2NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CC/C=N/N=C/2\NC(=O)CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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